Methoxytrityl-S-PEG12-acid
Overview
Description
Methoxytrityl-S-PEG12-acid is a compound that features a methoxytrityl (Mmt)-protected thiol group on one end and an amine-reactive propionic acid moiety on the other. This compound is part of the dPEG® product line, which is known for its unique technology platform of single molecular weight polyethylene glycol (PEG) compounds. These compounds are tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotechnology applications .
Preparation Methods
Methoxytrityl-S-PEG12-acid is synthesized by introducing a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine. The dPEG®12 linker is functionalized with a methoxytrityl-protected thiol group on one end and an amine-reactive propionic acid moiety on the other. The Mmt protecting group is easily removed under relatively mild conditions using dilute trifluoroacetic acid (TFA) with a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) .
Chemical Reactions Analysis
Methoxytrityl-S-PEG12-acid undergoes several types of chemical reactions:
Thiol Deprotection: The Mmt group can be selectively removed under mildly acidic conditions, generating a reactive thiol.
Disulfide Bond Formation: Once the thiol group is deprotected, it can react with another thiol to form a disulfide bond.
Thiol-Reactive Group Reactions: The deprotected thiol can also react with thiol-reactive groups such as maleimide, bromoacetamide, alkene (thiol-ene reaction), or alkyne (thiol-yne reaction).
Scientific Research Applications
Methoxytrityl-S-PEG12-acid has a wide range of scientific research applications:
Chemistry: It is used in conjugations, chemical modifications, and cross-linking.
Biology: The compound is employed in the modification of biological therapeutics.
Medicine: It is used in diagnostic and therapeutic applications.
Industry: The compound finds applications in nanotechnology and other industrial processes.
Mechanism of Action
Methoxytrityl-S-PEG12-acid exerts its effects by introducing a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine. The Mmt protecting group is removed under mild conditions, generating a reactive thiol that can form disulfide bonds or react with thiol-reactive groups. This allows for a broad range of applications where the compound can be employed to convert an amine to a thiol .
Comparison with Similar Compounds
Methoxytrityl-S-PEG12-acid is unique due to its specific functional groups and the dPEG® technology platform. Similar compounds include other dPEG® spacers and linkers that are tailored to meet specific physical and chemical requirements in various applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O15S/c1-50-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)63-41-40-62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-46(48)49/h2-15H,16-41H2,1H3,(H,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHVFVYKJUPYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.